7-Mercapto-4-methylcoumarin

Catalog No.
S616434
CAS No.
137215-27-1
M.F
C10H8O2S
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Mercapto-4-methylcoumarin

CAS Number

137215-27-1

Product Name

7-Mercapto-4-methylcoumarin

IUPAC Name

4-methyl-7-sulfanylchromen-2-one

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3

InChI Key

BYDNGJQDDNBAHI-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S

Synonyms

7-mercapto-4-methylcoumarin

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)S

Properties and Synthesis

7-Mercapto-4-methylcoumarin (7-MMC), also known as 4-methyl-7-thioumbelliferone, is a fluorescent molecule with several research applications. It exists as a solid at room temperature and exhibits fluorescence, with an excitation wavelength (λex) of 358 nm and an emission wavelength (λem) of 385 nm in methylene chloride [].

The synthesis of 7-MMC has been reported in various scientific publications, but a common method involves the reaction of 4-hydroxy-3-methylbenzoic acid with thionyl chloride followed by treatment with sodium sulfide [].

Applications in Enzyme Activity Assays

One of the primary applications of 7-MMC lies in its use as a precursor for fluorogenic substrates employed in enzyme activity assays. These assays rely on the ability of specific enzymes to cleave a specific peptide bond within the substrate molecule. The cleavage event releases 7-amino-4-methylcoumarin (AMC), a fluorescent moiety, which can then be easily detected using a fluorescence plate reader []. This method offers several advantages over traditional enzyme assays, including increased sensitivity, higher throughput, and reduced background noise [].

Other Research Applications

Beyond its role in enzyme activity assays, 7-MMC has also been explored in other research areas:

  • Chemical sensors: The unique photophysical properties of 7-MMC and its derivatives have been investigated for their potential use in developing chemical sensors for various analytes, including heavy metals and explosives [].
  • Bioconjugation: 7-MMC can be attached to biomolecules like antibodies or peptides to create fluorescently labeled probes for studying various biological processes, such as cell imaging and protein-protein interactions [].
  • Drug discovery: The ability of 7-MMC to interact with specific enzymes has led to its exploration as a potential tool for drug discovery, particularly in identifying inhibitors for these enzymes [].

7-Mercapto-4-methylcoumarin is a derivative of coumarin characterized by the presence of a thiol (-SH) group at the 7-position and a methyl group at the 4-position of the coumarin ring. Its molecular formula is C10H8O2S, and it possesses unique properties that make it useful in both synthetic and analytical chemistry .

MMC itself doesn't have a well-defined mechanism of action. However, its derivatives, particularly 7-amino-4-methylcoumarin (AMC), play a crucial role in enzyme activity assays. AMC gets conjugated to a peptide substrate. When a specific enzyme cleaves the peptide bond, it releases the fluorescent AMC moiety, allowing for the detection and quantification of enzyme activity [].

The reactivity of 7-mercapto-4-methylcoumarin is notable for its ability to participate in various chemical transformations. For instance:

  • Formation of Thioethers: It can react with alkyl halides to form thioether derivatives.
  • Michael Addition: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds to yield more complex structures .
  • Rearrangement Reactions: Under certain conditions, it can participate in rearrangement reactions leading to new mercapto-coumarin derivatives .

7-Mercapto-4-methylcoumarin exhibits several biological activities:

  • Antioxidant Properties: The thiol group contributes to its antioxidant capabilities, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Studies have indicated that compounds based on this structure may possess antimicrobial properties .
  • Fluorescent Properties: It serves as a fluorophore probe due to its ability to emit fluorescence upon interaction with certain metal ions or thiols, making it useful in biochemical assays .

The synthesis of 7-mercapto-4-methylcoumarin typically involves the following steps:

  • Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
  • Reaction with Dimethylthiocarbamoyl Chloride: This reaction leads to the formation of thioester intermediates.
  • Thermal Rearrangement: A Newman–Kwart-type rearrangement occurs, which rearranges the thioester into the desired mercapto-coumarin structure .
  • Hydrolysis: The final step involves hydrolysis under acidic conditions to yield pure 7-mercapto-4-methylcoumarin.

7-Mercapto-4-methylcoumarin has various applications across different fields:

  • Fluorescent Probes: Utilized in biochemistry for detecting thiols and other reactive species.
  • Synthesis of Bioactive Compounds: It serves as a precursor for synthesizing pharmaceuticals and agrochemicals with potential therapeutic effects .
  • Corrosion Inhibition: Recent studies have explored its effectiveness as a corrosion inhibitor for metals in acidic environments .

Research has demonstrated that 7-mercapto-4-methylcoumarin can interact with various substrates:

  • Binding Studies: It has been used as a reporter for studying thiol binding interactions on surfaces such as quantum dots, providing insights into surface chemistry and reactivity .
  • Metal Ion Complexation: The compound's thiol group allows it to form complexes with metal ions, which can be exploited in sensing applications.

Several compounds share structural similarities with 7-mercapto-4-methylcoumarin. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
3-Mercapto-coumarinThiol group at position 3Less studied for biological activity compared to 7-position variants.
6-Mercapto-coumarinThiol group at position 6Exhibits different reactivity patterns due to position change.
CoumarinLacks thiol groupServes primarily as a fluorescent dye without the biological activity associated with thiols.

The distinct positioning of the thiol group in 7-mercapto-4-methylcoumarin contributes significantly to its reactivity and biological properties compared to other mercapto-coumarins.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Mercapto-4-methylcoumarin

Dates

Last modified: 08-15-2023

Explore Compound Types